molecular formula C8H17BrS B13184178 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane

Cat. No.: B13184178
M. Wt: 225.19 g/mol
InChI Key: HFRJWSWHYAILDZ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C8H17BrS It is a brominated alkane with a sulfanyl group attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane can be synthesized through a multi-step process involving the bromination of 2-methyl-4-(propan-2-ylsulfanyl)butane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes through dehydrohalogenation.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, nitriles, or amines can be formed.

    Elimination Reactions: Alkenes are the major products formed through elimination reactions.

    Oxidation: Sulfoxides or sulfones are the major products formed through oxidation of the sulfanyl group.

Scientific Research Applications

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for investigating the mechanisms of halogenation and dehalogenation reactions in biological systems.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for nucleophilic substitution and elimination reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane can be compared with other similar compounds such as:

    1-Bromo-2-methylbutane: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    2-Bromo-2-methylpropane: A tertiary bromide that undergoes elimination reactions more readily due to the stability of the resulting carbocation.

    1-Bromo-4-(propan-2-ylsulfanyl)benzene: Contains an aromatic ring, leading to different reactivity patterns and applications.

The presence of the sulfanyl group in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

1-bromo-2-methyl-4-propan-2-ylsulfanylbutane

InChI

InChI=1S/C8H17BrS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

HFRJWSWHYAILDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C)CBr

Origin of Product

United States

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